(S)-Cbz-α-methyl-phenylglycine CHA salt (S)-Cbz-α-methyl-phenylglycine CHA salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212938
InChI:
SMILES:
Molecular Formula: C23H30N2O4
Molecular Weight:

(S)-Cbz-α-methyl-phenylglycine CHA salt

CAS No.:

Cat. No.: VC0212938

Molecular Formula: C23H30N2O4

Molecular Weight:

* For research use only. Not for human or veterinary use.

(S)-Cbz-α-methyl-phenylglycine CHA salt -

Specification

Molecular Formula C23H30N2O4

Introduction

Chemical Identity and Structure

Basic Identification Parameters

The compound (S)-Cbz-α-methyl-phenylglycine CHA salt is characterized by the following fundamental parameters:

ParameterValue
Chemical Name(S)-Cbz-α-methyl-phenylglycine cyclohexylamine salt
CAS Registry Number1234692-68-2
Molecular Weight398.50 g/mol
Reference Code54-BICR324 (CymitQuimica)

Structural Components and Features

The nomenclature of this compound reveals its key structural components:

  • The (S) designation indicates S-configuration stereochemistry at the chiral center, following the Cahn-Ingold-Prelog priority rules

  • Cbz (Carboxybenzyl/Benzyloxycarbonyl) refers to a protecting group commonly utilized in peptide synthesis to protect amine functionalities

  • α-methyl-phenylglycine constitutes the core amino acid structure, featuring both phenyl and methyl substituents at the alpha carbon position

  • CHA salt indicates formulation as a cyclohexylamine salt, which enhances stability and handling properties

This structural composition creates a compound with precise stereochemical properties that are essential for its applications in asymmetric synthesis and other research contexts .

SupplierCatalog ReferenceQuantityPrice (as of 2025)
CymitQuimica54-BICR3241g714.00 €

The relatively high price point reflects its specialized nature and the precision required in its synthesis and purification .

Applications in Synthetic Chemistry

Peptide Synthesis Applications

The structural features of (S)-Cbz-α-methyl-phenylglycine CHA salt make it particularly suitable for:

  • Incorporation as a non-natural amino acid in peptide sequences

  • Creation of peptides with enhanced metabolic stability due to the α-methyl substitution

  • Introduction of specific conformational constraints in peptide structures

  • Development of peptidomimetic compounds with improved pharmacological properties

Structural Analysis and Physicochemical Properties

Stereochemical Significance

The (S) stereochemistry at the alpha carbon creates a defined three-dimensional architecture that is crucial for:

  • Molecular recognition in biological systems

  • Stereoselective interactions with enzymes or receptors

  • Predictable spatial arrangement in larger molecular assemblies

  • Consistent reactivity patterns in chemical transformations

Protection Strategy and Salt Formation

The Cbz protection of the amino group serves several critical functions:

  • Prevention of unwanted side reactions during synthetic procedures

  • Selective reactivity control in complex reaction sequences

  • Facilitation of purification and handling

  • Compatibility with various reaction conditions commonly employed in peptide synthesis

The cyclohexylamine salt formation likely provides additional benefits including enhanced stability, improved crystallinity, and potentially better solubility characteristics in certain solvent systems .

Analytical Characterization Methods

Structural Verification Techniques

For research applications requiring high confidence in structural integrity, (S)-Cbz-α-methyl-phenylglycine CHA salt would typically be characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight verification

  • Infrared (IR) spectroscopy for functional group identification

  • Elemental analysis for compositional verification

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